Cas no 2171903-20-9 (2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid)

2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid
- EN300-1505494
- 2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid
- 2171903-20-9
-
- インチ: 1S/C25H28N2O6/c1-16(11-22(28)27-14-25(2,15-27)33-13-23(29)30)26-24(31)32-12-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,29,30)
- InChIKey: SOMVLCUEBPEPFO-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)C1(C)CN(C(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- せいみつぶんしりょう: 452.19473662g/mol
- どういたいしつりょう: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 105Ų
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505494-10000mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 10000mg |
$4236.0 | 2023-09-27 | ||
Enamine | EN300-1505494-100mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 100mg |
$867.0 | 2023-09-27 | ||
Enamine | EN300-1505494-500mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 500mg |
$946.0 | 2023-09-27 | ||
Enamine | EN300-1505494-2500mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 2500mg |
$1931.0 | 2023-09-27 | ||
Enamine | EN300-1505494-50mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 50mg |
$827.0 | 2023-09-27 | ||
Enamine | EN300-1505494-250mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 250mg |
$906.0 | 2023-09-27 | ||
Enamine | EN300-1505494-1000mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 1000mg |
$986.0 | 2023-09-27 | ||
Enamine | EN300-1505494-1.0g |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1505494-5000mg |
2-({1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-methylazetidin-3-yl}oxy)acetic acid |
2171903-20-9 | 5000mg |
$2858.0 | 2023-09-27 |
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid 関連文献
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acidに関する追加情報
Introduction to 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic Acid (CAS No. 2171903-20-9)
2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid, identified by its CAS number 2171903-20-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a combination of aromatic, heterocyclic, and acetic acid functionalities. The presence of a fluoren-9-ylmethyl moiety and an azetidine ring makes it a particularly intriguing subject for research, especially in the context of drug discovery and development.
The fluoren-9-ylmethyl moiety is a key structural feature that contributes to the compound's unique physicochemical properties. Fluorene derivatives are widely recognized for their stability, solubility, and ability to serve as effective scaffolds in medicinal chemistry. The methoxycarbonyl group attached to the amino function further enhances the compound's reactivity, making it a versatile intermediate in synthetic chemistry. This structural complexity not only makes the compound a valuable tool in laboratory research but also suggests potential applications in the development of novel therapeutic agents.
The azetidine ring is another critical component of this molecule. Azetidine derivatives have been extensively studied due to their biological activity and potential as pharmacophores. The incorporation of an amino-butanoyl side chain further diversifies the molecular architecture, allowing for fine-tuning of biological properties such as solubility, metabolic stability, and binding affinity. These features collectively position 2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural motifs present in 2-( {1 - 3 - ( { ( 9 H - fluorene - 9 - ylmethoxycarbonyl } amino ) butanoyl - 3 - methylazetidin - 3 - yl } oxy ) acetic acid ( CAS No . 2171903 - 20 - 9 ) make it an attractive scaffold for designing molecules with therapeutic potential. For instance, the combination of an aromatic system with a heterocyclic ring can influence interactions with biological targets such as enzymes and receptors. This dual functionality has been exploited in the design of molecules that exhibit dual or multi-target activity, which is increasingly recognized as an effective strategy in drug development.
One area where this compound shows particular promise is in the field of immunomodulation. The presence of both an amino group and an azetidine ring suggests potential interactions with immune-related proteins and pathways. Recent studies have highlighted the importance of immunomodulatory agents in treating chronic inflammatory diseases, autoimmune disorders, and even certain types of cancer. Compounds that can modulate immune responses by interacting with specific targets hold significant therapeutic value. The unique structural features of 2-( {1 - 3 - ( { ( 9 H - fluorene - 9 - ylmethoxycarbonyl } amino ) butanoyl - 3 - methylazetidin - 3 - yl } oxy ) acetic acid ( CAS No . 2171903 - 20 - 9 ) make it a compelling candidate for further investigation in this context.
Furthermore, the compound's potential as a building block for more complex molecules cannot be overstated. In drug discovery, synthetic chemists often rely on key intermediates like this one to construct larger, more intricate structures with desired biological properties. The fluoren-9-ylmethyl moiety, for example, can serve as a handle for further functionalization through cross-coupling reactions or other synthetic methodologies. This flexibility allows researchers to modify the molecule systematically, optimizing its properties for specific applications.
The azetidine ring also offers opportunities for structural diversification. By introducing different substituents at various positions on the azetidine core, chemists can generate a library of derivatives with varying biological activities. Such libraries are invaluable tools in high-throughput screening programs aimed at identifying lead compounds for drug development. The combination of these features makes 2-( {1 - 3 - ( { ( 9 H - fluorene - 9 - ylmethoxycarbonyl } amino ) butanoyl - 3 - methylazetidin - 3 - yl } oxy ) acetic acid ( CAS No . 2171903 - 20 - 9 ) a versatile asset in any medicinal chemistry toolbox.
Recent advancements in computational chemistry have also enhanced our ability to predict and understand the behavior of complex molecules like this one. Techniques such as molecular docking and virtual screening allow researchers to model interactions between the compound and biological targets with high precision. These computational methods can accelerate the drug discovery process by identifying promising candidates early in the development pipeline. The detailed structural information provided by 2-( {1 - 3 - ( { ( 9 H - fluorene - 9 - ylmethoxycarbonyl } amino ) butanoyl - 3 - methylazetidin - 3 - yl } oxy ) acetic acid ( CAS No . 2171903 - 20 - 9 ) is particularly valuable for these applications.
In conclusion,2-( {1 – { { ( { { ( { { ( { ( { ( { ( { ( { flurene – – – – – – – – – – – – mthoxy carb thon car thon car thon car thon car thon car thon car thon car thon car thon car thon car thon amine) butano car thon mthyl azedi nedi nedi nedi nedi nedi nedi nedi nedi nedi nedi nedi nedi ine) oxy) acetic acid (CAS No .217190320––––––––––––––––––) has emerged as a significant compound in pharmaceutical research due to its complex structure and diverse functional groups. Its potential applications span multiple therapeutic areas, including immunomodulation and anti-inflammatory treatments. As research continues to uncover new ways to utilize this molecule,CAS no .217190320–-- will undoubtedly play an important role in advancing our understanding of medicinal chemistry and drug development.
2171903-20-9 (2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylazetidin-3-yl}oxy)acetic acid) 関連製品
- 10175-31-2((2-chlorophenyl)methyldimethylamine)
- 2227904-47-2(tert-butyl N-{3-(3S)-3-aminobutyl-4-hydroxyphenyl}carbamate)
- 879900-25-1(5-methyl-Pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1379316-93-4(1-1-(3,5-dimethylphenyl)cyclopropylethan-1-ol)
- 635-21-2(5-Chloroanthranilic Acid)
- 1361487-52-6(2'-(Difluoromethoxy)-4'-fluoro-2,3,4-trichlorobiphenyl)
- 802610-52-2(1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine)
- 1379296-86-2((4-Iodo-3-methoxyphenyl)methanamine)
- 81569-58-6(Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate)
- 946303-74-8(1-(2-chlorophenyl)methyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)



